REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH-].[Na+].[F:11][C:12]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][C:13]=1[CH2:14]Br>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:14][C:13]2[CH:16]=[C:17]([F:20])[CH:18]=[CH:19][C:12]=2[F:11])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
253 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S
|
Name
|
industrial methylated spirits
|
Quantity
|
1265 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
901 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
355 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CBr)C=C(C=C1)F
|
Name
|
thiolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
industrial methylated spirits
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 20° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 15° C
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was aged at 5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake was washed sequentially with cold industrial methylated spirits:water (40:60)
|
Type
|
CUSTOM
|
Details
|
Drying in vacuo at ambient temperature
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)SCC1=C(C=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 462.3 g | |
YIELD: PERCENTYIELD | 99.6% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |